Cas no 405-03-8 (3,4-Difluorostyrene)

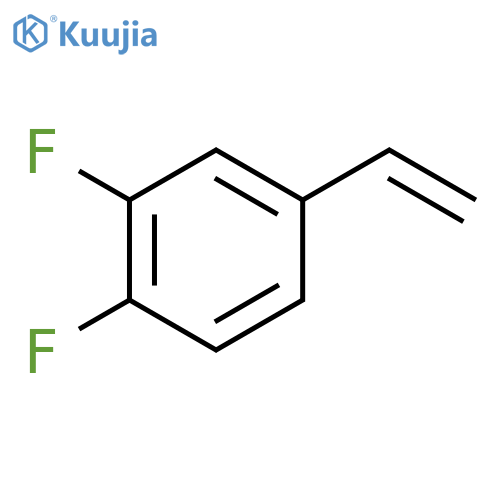

3,4-Difluorostyrene structure

商品名:3,4-Difluorostyrene

3,4-Difluorostyrene 化学的及び物理的性質

名前と識別子

-

- 1,2-Difluoro-4-vinylbenzene

- 3,4-Difluorostyrene

- 4-ethenyl-1,2-difluorobenzene

- Benzene,4-ethenyl-1,2-difluoro-

- Benzene,4-ethenyl-1,2-difluoro

- PC6276

- EN300-1243671

- A825140

- SCHEMBL248639

- 3,4-Difluorostyene

- PS-9046

- AKOS006330038

- FT-0690828

- SCHEMBL13158926

- 405-03-8

- VPKZWIGZODEBDP-UHFFFAOYSA-N

- 4-ethenyl-1,2-bis(fluoranyl)benzene

- DTXSID10607963

- CS-0113814

- MFCD09038471

- 1,2-Difluoro-4-vinyl-benzene

-

- MDL: MFCD09038471

- インチ: InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2

- InChIKey: VPKZWIGZODEBDP-UHFFFAOYSA-N

- ほほえんだ: C=CC1=CC(=C(C=C1)F)F

計算された属性

- せいみつぶんしりょう: 140.04400

- どういたいしつりょう: 140.04375652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.131

- ふってん: 147 ºC

- フラッシュポイント: 32 ºC

- PSA: 0.00000

- LogP: 2.60780

3,4-Difluorostyrene セキュリティ情報

3,4-Difluorostyrene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3,4-Difluorostyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11675-1g |

1,2-Difluoro-4-vinylbenzene |

405-03-8 | 98% mix TBC as stabilizer | 1g |

¥70.0 | 2024-07-18 | |

| TRC | D448115-100mg |

3,4-Difluorostyrene |

405-03-8 | 100mg |

$92.00 | 2023-05-18 | ||

| abcr | AB313747-5 g |

3,4-Difluorostyrene, 95%; . |

405-03-8 | 95% | 5 g |

€219.00 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11675-5g |

1,2-Difluoro-4-vinylbenzene |

405-03-8 | 98% mix TBC as stabilizer | 5g |

¥331.0 | 2024-07-18 | |

| Ambeed | A152304-25g |

1,2-Difluoro-4-vinylbenzene |

405-03-8 | 98% mix TBC as stabilizer | 25g |

$356.00 | 2022-04-01 | |

| eNovation Chemicals LLC | Y1048501-25g |

3,4-DIFLUOROSTYRENE |

405-03-8 | 98% | 25g |

$230 | 2024-06-06 | |

| abcr | AB313747-5g |

3,4-Difluorostyrene, 95%; . |

405-03-8 | 95% | 5g |

€169.60 | 2025-02-18 | |

| Enamine | EN300-1243671-100mg |

4-ethenyl-1,2-difluorobenzene |

405-03-8 | 100mg |

$87.0 | 2023-10-02 | ||

| Enamine | EN300-1243671-10000mg |

4-ethenyl-1,2-difluorobenzene |

405-03-8 | 10000mg |

$535.0 | 2023-10-02 | ||

| Enamine | EN300-1243671-5.0g |

4-ethenyl-1,2-difluorobenzene |

405-03-8 | 5g |

$3313.0 | 2023-06-08 |

3,4-Difluorostyrene 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

405-03-8 (3,4-Difluorostyrene) 関連製品

- 140-75-0((4-fluorophenyl)methanamine)

- 324-74-3(4-Fluorobiphenyl)

- 350-51-6(3-Fluorostyrene)

- 394-46-7(2-Fluorostyrene)

- 398-23-2(4,4'-Difluorobiphenyl)

- 100-82-3(3-Fluorobenzylamine)

- 350-40-3(1-fluoro-4-isopropenyl-benzene)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:405-03-8)3,4-Difluorostyrene

清らかである:99%

はかる:25g

価格 ($):752.0